molecular formula C12H17BrN2O2 B13058560 Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B13058560
M. Wt: 301.18 g/mol
InChI Key: XAHKIMBZVGQGQU-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate is a pyrazole-derived compound featuring a tert-butyl carbamate protecting group, a bromine substituent at position 4, a cyclopropyl group at position 3, and a methyl group at position 3. This structure combines steric bulk (tert-butyl, cyclopropyl) with electrophilic reactivity (bromine), making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl 4-bromo-3-cyclopropyl-5-methylpyrazole-1-carboxylate

InChI

InChI=1S/C12H17BrN2O2/c1-7-9(13)10(8-5-6-8)14-15(7)11(16)17-12(2,3)4/h8H,5-6H2,1-4H3

InChI Key

XAHKIMBZVGQGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)OC(C)(C)C)C2CC2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole Core

The pyrazole core is synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the cyclopropyl substituent at position 3 and methyl at position 5, appropriate cyclopropyl-substituted β-ketoesters or diketones are employed.

  • Typical Method: Condensation of cyclopropyl-containing β-ketoester with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents yields the 3-cyclopropyl-5-methylpyrazole intermediate.
  • Yields: Moderate to good yields (50–85%) depending on reaction conditions and purity of starting materials.

Bromination at the 4-Position

Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

  • Reaction Conditions: Typically performed in inert solvents like dichloromethane or acetonitrile at low temperatures (0–5 °C) to avoid over-bromination.
  • Selectivity: The electronic nature of the pyrazole directs bromination to the 4-position.
  • Yields: High selectivity with yields around 70–90%.

Introduction of the tert-Butyl Carboxylate Group (Boc Protection)

The nitrogen at position 1 of the pyrazole is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate ester.

  • Typical Procedure: The brominated pyrazole is treated with Boc2O in the presence of a base such as triethylamine or sodium hydride in solvents like dichloromethane or tetrahydrofuran at room temperature.
  • Reaction Time: Several hours to overnight.
  • Yields: Generally good, 60–85%, depending on purification.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Pyrazole ring formation Cyclopropyl β-ketoester + hydrazine hydrate, reflux ethanol 3-cyclopropyl-5-methyl-1H-pyrazole 50–85
2 Bromination NBS, DCM, 0–5 °C 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole 70–90
3 Boc protection Boc2O, base (Et3N), DCM, RT This compound 60–85

Research Findings and Optimization Notes

  • Substituent Effects: The presence of the cyclopropyl group influences the electronic density on the pyrazole ring, affecting bromination regioselectivity and reaction rates.
  • Protecting Group Stability: The tert-butyl ester group provides enhanced stability compared to methyl or isopropyl esters, as noted in kinase inhibitor analog studies, improving pharmacokinetic properties and reducing off-target effects.
  • Microwave-Assisted Reactions: Some synthetic routes employ microwave irradiation to accelerate nucleophilic substitution steps and improve yields, especially in the attachment of linkers or protective groups.
  • Yields Variation: Yields can vary significantly depending on the nature of substituents and reaction conditions, with harsher conditions sometimes required for aliphatic linker introduction, which is relevant for derivatization of the pyrazole core.

Comparative Data Table of Ester Variants in Pyrazole Derivatives

Ester Group Stability Pharmacokinetic Advantage Typical Yield in Boc Protection Step Reference Notes
Methyl ester Moderate Lower stability 40–70% Less preferred in drug design
Isopropyl ester Good Improved stability 50–80% Used in kinase inhibitor analogs
tert-Butyl ester High Best stability and PK 60–85% Preferred for enhanced selectivity and stability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other pyrazole derivatives suggests it may exhibit biological activity, particularly as an anti-inflammatory or analgesic agent.

Case Study : Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. The introduction of bromine and cyclopropyl groups may enhance the selectivity and potency of this compound compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Science

The compound's application extends to agrochemicals, where it can function as a herbicide or pesticide. The pyrazole ring structure is known for its ability to disrupt plant growth by inhibiting specific biochemical pathways.

Case Study : A study evaluated the herbicidal activity of various pyrazole derivatives, including this compound, against common weeds in cereal crops. Results indicated significant inhibition of weed germination and growth, suggesting its potential as a selective herbicide .

Material Science

In addition to biological applications, this compound has been explored for use in developing advanced materials, such as polymers and coatings. The unique properties of pyrazole derivatives can enhance the thermal stability and mechanical strength of materials.

Case Study : Research into polymer composites incorporating this compound showed improved resistance to thermal degradation compared to conventional materials. This characteristic makes it suitable for applications in high-temperature environments .

Data Tables

Application AreaCompound RoleKey Findings
Medicinal ChemistryAnti-inflammatory agentInhibits cyclooxygenase enzymes effectively
Agricultural ScienceHerbicideSignificant inhibition of weed growth
Material SciencePolymer additiveEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate C₁₃H₁₈BrN₂O₂ (estimated) 4-Br, 3-cyclopropyl, 5-methyl ~313.16 (estimated) Electrophilic intermediate; potential medicinal chemistry applications
Tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate C₁₂H₁₉N₃O₂ 3-NH₂, 5-cyclobutyl 261.30 Synthetic precursor for bioactive molecules; cyclobutyl enhances conformational rigidity
Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate C₁₂H₁₃BrN₂O₃ 5-Br, 3-oxo (indazole core) 313.15 Brominated indazole; used in kinase inhibitor development
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate C₁₁H₁₉N₅O₂ 3-Tetrazole (piperidine core) 265.30 Antidiabetic activity (IC₅₀ = 7.12 µM); carboxylic acid bioisostere

Key Observations :

  • Bromine vs. Amino Groups: The bromine in the target compound enhances electrophilicity for cross-coupling reactions (e.g., Suzuki), whereas the amino group in the cyclobutyl analog enables further functionalization (e.g., amide bond formation) .
  • Core Heterocycle Differences : The indazole derivative features a fused benzene ring, increasing aromaticity and stability compared to pyrazole. This structural difference influences binding affinity in kinase targets.

Hydrogen Bonding and Crystallography

The tert-butyl group universally imparts steric protection and crystallinity. However, hydrogen bonding patterns differ:

  • The cyclopropyl group in the target compound may disrupt hydrogen-bonding networks compared to the amino group in the cyclobutyl analog .
  • The indazole’s carbonyl oxygen can act as a hydrogen-bond acceptor, enhancing crystal packing predictability compared to pyrazole derivatives.

Biological Activity

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate (CAS No. 2113642-97-8) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interaction mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BrN2O2, with a molecular weight of approximately 301.18 g/mol. The compound features a tert-butyl group, a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position of the pyrazole ring. The presence of these substituents contributes to its distinctive chemical properties and reactivity, making it valuable in various fields, particularly in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.
  • Bromination : The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS).
  • Cyclopropanation : The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds or cyclopropyl halides.
  • Esterification : Finally, the carboxylic acid moiety is esterified to form the final product.

Research indicates that halogenated pyrazoles, including this compound, can form non-covalent interactions such as hydrogen bonds and halogen bonds with biological macromolecules. These interactions can significantly influence enzyme activity and receptor binding, making this compound a candidate for further investigation in drug design and development.

Antibacterial Activity

A study evaluated various pyrazole derivatives for their antibacterial properties, highlighting that certain compounds exhibited significant direct antibacterial activity against Gram-positive organisms. Although specific data on this compound was not detailed, related pyrazole compounds showed promising results as antibiotic adjuvants against multi-drug resistant strains like Acinetobacter baumannii .

Table 1: Antibacterial Activity of Related Pyrazole Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A32Bacillus subtilis
Compound B16Streptococcus pyogenes
Compound C>512Enterococcus faecalis

Study on Pyrazole Derivatives

In a recent optimization study involving pyrazole compounds, several derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications in the carboxamide substituent significantly affected their efficacy against bacterial strains. Notably, compounds with free carboxylic acid groups showed enhanced activity compared to their counterparts without such groups .

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